Cytotoxic Potency in Breast Cancer Cells: Methyl-Piperazine Substituent Outperforms Morpholine and Piperidine Analogs in MTT Assay
In a head-to-head comparison of three chloroethyl-substituted heterocycles conjugated to the same benzimidazole scaffold, the derivative bearing 1-(2-chloroethyl)-4-methylpiperazine (compound 14c) exhibited the most potent cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 of 24.78 ± 1.02 µM, surpassing the morpholine and piperidine analogs [1]. The 4-methylpiperazine-bearing compound also outperformed the reference standard raloxifene (IC50: 26.73 µM) in the same MTT assay [1]. Docking studies attributed this superiority to tighter binding interactions with estrogen receptor alpha (ERα) conferred uniquely by the methyl-piperazine pharmacophore [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against MDA-MB-231 breast cancer cell line via MTT assay |
|---|---|
| Target Compound Data | IC50 = 24.78 ± 1.02 µM (compound 14c carrying 1-(2-chloroethyl)-4-methylpiperazine) |
| Comparator Or Baseline | 1-(2-chloroethyl)piperidine analog (compound 14a); 1-(2-chloroethyl)-4-morpholine analog (compound 14b); raloxifene standard (IC50 = 26.73 µM) |
| Quantified Difference | 4-Methylpiperazine derivative ~7.3% more potent than raloxifene; superiority over piperidine and morpholine analogs qualitatively established |
| Conditions | MDA-MB-231 human breast cancer cell line; MTT assay; 48 h exposure; ERα docking validation |
Why This Matters
For medicinal chemistry programs targeting ERα-positive breast cancer, this data provides direct evidence that the 4-methylpiperazine-bearing chloroethyl warhead delivers superior cellular potency compared to morpholine and piperidine isosteres, informing rational building block selection.
- [1] Rzoqi SS, Mohammed MH. Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives. Chem Rev Lett. 2025;8(1):101-111. View Source
